molecular formula C7H16N2O2 B3266545 Methyl D-lysinate CAS No. 42807-32-9

Methyl D-lysinate

货号: B3266545
CAS 编号: 42807-32-9
分子量: 160.21 g/mol
InChI 键: KPNBUPJZFJCCIQ-ZCFIWIBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl D-lysinate is a derivative of the amino acid lysine, specifically the D-enantiomer. It is commonly used in various chemical and biological applications due to its unique properties. The compound is often found in the form of its dihydrochloride salt, which enhances its stability and solubility in water.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Methyl D-lysinate typically involves the esterification of D-lysine. One common method includes the reaction of D-lysine with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form this compound dihydrochloride . This reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

化学反应分析

Reactivity with α-Dicarbonyl Compounds

Methyl D-lysinate reacts with methylglyoxal (MGO) and glyoxal (GO) under physiological and elevated temperatures to form advanced glycation end-products (AGEs). Key findings include:

Reaction with Methylglyoxal (MGO)

  • Product : N<sup>ε</sup>-(Hydroxymethyl)-lysine (HML) is the major product, identified via GC-MS and isotopic labeling ( ).

  • Mechanism :

    • Nucleophilic attack by the ε-amino group on MGO’s carbonyl carbon.

    • Formation of a hemiaminal intermediate.

    • Stabilization through intramolecular hydrogen bonding, yielding HML ( ).

  • Yield : Up to 6% at 80°C (pH 7.4), significantly higher than reactions with free lysine ( ).

Reaction with Glyoxal (GO)

  • Product : N<sup>ε</sup>-Carboxymethyllysine (CML) forms in trace amounts compared to MGO reactions.

  • Inhibition : Co-presence of MGO reduces CML yield by competing for lysine’s ε-amino group ( ).

Table 1: Reaction Yields of this compound with α-Dicarbonyl Compounds

ReactantProductTemperatureYield (%)Key Observations
MGOHML80°C6.0Major product; colored intermediates
GOCML80°C0.5Inhibited by MGO

Role of Esterification in Reactivity

The methyl ester group enhances nucleophilicity of the ε-amino group:

  • Steric Effects : Esterification reduces steric hindrance, improving access to MGO/GO carbonyl groups.

  • Electronic Effects : Increased electron density at ε-nitrogen accelerates nucleophilic attack ( ).

Comparison with Free Lysine :

  • This compound forms 10× more HML than free lysine under identical conditions ( ).

Oxidative Demethylation and Compatibility

  • Demethylase Resistance : this compound derivatives (e.g., N<sup>ε</sup>-methyl lysine analogues) are resistant to LSD1/KDM1 and JHDM demethylases due to altered side-chain geometry ( ).

  • Methyltransferase Compatibility : Retains substrate specificity for histone lysine methyltransferases (HKMTs), enabling biochemical studies ( ).

Mechanistic Insights from Kinetic Studies

  • S<sub>N</sub>2 Methyl Transfer : Methylation of lysine ε-amino groups proceeds via S<sub>N</sub>2 mechanisms in enzymatic contexts, with a calculated ∆G<sup>‡</sup> of ~18 kcal/mol ( ).

  • pK<sub>a</sub> Modulation :

    • Free lysine: pK<sub>a</sub> ≈ 10.5

    • This compound: pK<sub>a</sub> ≈ 9.8 (ester group lowers ε-amino basicity) ( ).

Table 2: Thermodynamic Parameters for this compound Reactions

Reaction Type∆G<sup>‡</sup> (kcal/mol)Rate Constant (s<sup>−1</sup>)Reference
MGO adduct formation22.31.2 × 10<sup>−3</sup>
Enzymatic methylation18.04.5 × 10<sup>−2</sup>

Stereochemical Considerations

  • D-Lysine vs. L-Lysine :

    • This compound shows reduced binding affinity to N<sup>ε</sup>-methyl lysine readers (e.g., Tudor domains) compared to L-isoforms ( ).

    • Reactivity with small molecules (e.g., MGO) is stereochemistry-independent in non-enzymatic contexts ( ).

Key Research Gaps

  • Structural studies on D-lysine vs. L-lysine reactivity in non-enzymatic glycation.

  • Thermodynamic profiling of this compound in multi-step reaction cascades.

科学研究应用

Role in Protein Methylation

Methyl D-lysinate serves as a crucial analog in studying lysine methylation, a significant post-translational modification that influences protein function and stability.

1.1 Methylation Mechanisms

  • Histone Modification : this compound can be incorporated into histones to study the effects of methylation on chromatin structure and gene expression. Methylated lysines are known to regulate the binding of effector proteins, which can alter transcriptional activity and chromatin remodeling .
  • Synthetic Biology : The ability to introduce this compound into proteins allows researchers to create specific methylation patterns, facilitating the investigation of how these modifications affect protein interactions and functionality .

1.2 Experimental Approaches

  • Chemical Synthesis : The incorporation of this compound into peptides and proteins can be achieved through chemical synthesis methods. This enables the creation of site-specific methylated proteins for detailed biochemical studies .
  • Functional Analyses : Studies have shown that this compound can mimic natural lysine residues, allowing for functional assays that investigate the role of specific methylation states in cellular processes .

Therapeutic Applications

This compound's role extends beyond basic research; it has potential therapeutic applications, particularly in cancer treatment.

2.1 Cancer Research

  • Inhibition of Tumor Growth : Research indicates that targeting lysine methylation pathways can inhibit cancer cell proliferation. Inhibitors of lysine methyltransferases (KMTs) are being developed, with this compound serving as a model compound for understanding these interactions .
  • Epigenetic Modulation : By studying the effects of this compound on transcription factors, researchers aim to uncover new strategies for reversing aberrant gene expression patterns associated with cancer .

Epigenetic Studies

This compound is also significant in epigenetics, where it aids in understanding how methylation affects gene regulation.

3.1 Epigenetic Regulation

  • Histone Methylation Dynamics : The incorporation of this compound into histones allows scientists to explore how different methylation states influence chromatin accessibility and gene expression profiles. This is crucial for understanding cellular differentiation and development .
  • Reader Proteins Interaction : this compound can interact with reader proteins that recognize specific methylation marks, providing insights into how these interactions influence downstream signaling pathways .

Data Tables

Application AreaDescriptionKey Findings
Protein MethylationIncorporation into histones for functional studiesAffects chromatin structure and gene expression
Cancer TherapeuticsModel compound for developing KMT inhibitorsInhibition of tumor growth through modulation of transcription factors
Epigenetic ResearchUnderstanding dynamics of histone modificationsReveals insights into cellular differentiation and gene regulation

Case Studies

  • Histone Modification Studies
    • Researchers utilized this compound to create specific histone variants with defined methylation states. This facilitated the examination of how these modifications influence nucleosome remodeling and transcription factor binding.
  • Cancer Cell Proliferation Inhibition
    • A study demonstrated that inhibiting KMTs led to reduced proliferation in cancer cell lines. The use of this compound as a substrate helped elucidate the role of lysine methylation in this process.
  • Epigenetic Reader Proteins
    • Investigations into reader proteins showed that those interacting with methylated lysines could modulate gene expression based on the presence of this compound, highlighting its importance in epigenetic regulation.

作用机制

The mechanism of action of Methyl D-lysinate involves its interaction with various molecular targets. It can act as a substrate for enzymes that modify lysine residues, such as lysine methyltransferases and demethylases. These interactions can influence protein function, gene expression, and cellular signaling pathways .

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different interactions with biological molecules compared to its L-enantiomer. This makes it valuable in studies where stereospecificity is crucial .

生物活性

Methyl D-lysinate, a derivative of the amino acid lysine, has garnered interest in various biological and biochemical contexts due to its potential roles in protein modification and cellular signaling. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in disease contexts, particularly cancer.

Overview of this compound

This compound is formed by the methylation of the ε-amino group of D-lysine. This modification can influence protein interactions and functions through post-translational modifications (PTMs), particularly lysine methylation. Lysine methylation is known to modulate protein stability, localization, and activity, making it a significant area of study in cellular biology.

  • Post-Translational Modification : this compound participates in lysine methylation, a reversible modification that can add one to three methyl groups to lysine residues on proteins. This process is catalyzed by lysine methyltransferases (KMTs) and can be reversed by lysine demethylases (KDMs) . The specific methylation states (mono-, di-, or trimethyl) can have distinct biological effects.
  • Regulation of Protein Function : The addition of methyl groups can alter the interaction between proteins and other biomolecules. For instance, methylated lysines can serve as binding sites for specific reader proteins that recognize these modifications and mediate downstream signaling pathways .
  • Impact on Gene Expression : this compound's role in transcription factor regulation is particularly noteworthy. Studies have shown that the methylation status of transcription factors can directly influence gene expression profiles, which is critical in cancer biology where dysregulation often occurs .

Biological Activity in Cancer

Recent research has highlighted the potential of targeting lysine methylation pathways for cancer therapy. Inhibitors that interfere with KMTs or KDMs are being developed to modulate the proliferation of cancer cells:

  • Inhibition of Cancer Cell Proliferation : this compound has been implicated in studies showing that altering the methylation status of key transcription factors can inhibit tumor growth both in vitro and in vivo. For example, inhibiting specific KMTs has led to decreased proliferation rates in various cancer cell lines .
  • Transcriptional Regulation : The methylation of transcription factors like p53 and RB (retinoblastoma protein) has been shown to enhance their function in DNA damage response and cell cycle regulation, respectively . These findings suggest that this compound may play a crucial role in maintaining genomic stability.

Case Studies and Research Findings

A systematic evaluation of lysine methylation's effects on cellular processes has been conducted across various studies:

StudyFindings
Munro et al. (2019)Demonstrated that K860 methylation enhances RB function in cancer cells .
Global Lysine Methylome Profiling (2023)Identified over 50 unique lysine methylation sites across different cell types, highlighting the widespread impact of this modification .
Protein Interaction StudiesShowed that methylated lysines alter binding affinities for chromatin remodelers, influencing gene expression .

属性

IUPAC Name

methyl (2R)-2,6-diaminohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNBUPJZFJCCIQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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